3,3'-Dimethoxybiphenyl
Overview
Description
3,3’-Dimethoxybiphenyl: is an organic compound with the molecular formula C14H14O2 . It is a derivative of biphenyl, where two methoxy groups are attached to the 3 and 3’ positions of the biphenyl structure. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3,3’-dimethoxybiphenyl involves the reaction of o-dianisidine with sodium nitrite in the presence of hydrochloric acid . The reaction mixture is then treated with hypophosphorous acid to yield the desired product . The detailed procedure is as follows:
- Dissolve 40 g of o-dianisidine in 400 ml of water and 31 ml of concentrated hydrochloric acid.
- Heat the solution to boiling and then cool it to 15°C.
- Add 35 ml of concentrated hydrochloric acid and a solution of 23.3 g of sodium nitrite in 50 ml of water.
- Stir the mixture at 5-10°C for 15-20 minutes.
- Pour the mixture into 325 ml of ice-cold 30% hypophosphorous acid solution.
- Allow the reaction to proceed for 8-10 hours at room temperature.
- Separate the organic layer and extract with ether.
- Dry the ether solution and distill to obtain 3,3’-dimethoxybiphenyl.
Industrial Production Methods:
Industrial production of 3,3’-dimethoxybiphenyl typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions:
3,3’-Dimethoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can be brominated mainly at the 6,6’-positions.
Friedel-Crafts Acetylation: This reaction occurs at the 4-position, and in some cases, monodemethylation can also occur.
Common Reagents and Conditions:
Bromination: Benzoyl chloride and stannic chloride.
Friedel-Crafts Acetylation: Acetic anhydride and aluminum chloride.
Major Products:
3,6-Dimethoxy-9-phenylfluoren-9-ol: from bromination.
4-Acetyl-3,3’-dimethoxybiphenyl: from Friedel-Crafts acetylation.
Scientific Research Applications
3,3’-Dimethoxybiphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Reactions Studies: It is used to study various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 3,3’-dimethoxybiphenyl involves its ability to undergo substitution and acetylation reactions. The methoxy groups activate the biphenyl ring towards electrophilic substitution, allowing for the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
- 4,4’-Dimethoxybiphenyl
- 3,3’-Dimethylbiphenyl
- 4,4’-Dihydroxybiphenyl
Comparison:
- 3,3’-Dimethoxybiphenyl is unique due to the position of the methoxy groups, which influence its reactivity and the types of reactions it undergoes.
- 4,4’-Dimethoxybiphenyl has methoxy groups at the 4 and 4’ positions, leading to different reactivity patterns.
- 3,3’-Dimethylbiphenyl has methyl groups instead of methoxy groups, affecting its chemical properties and reactions.
- 4,4’-Dihydroxybiphenyl has hydroxyl groups, making it more reactive towards certain types of reactions compared to methoxy-substituted biphenyls.
Properties
IUPAC Name |
1-methoxy-3-(3-methoxyphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-7-3-5-11(9-13)12-6-4-8-14(10-12)16-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNVSDXSPIKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210626 | |
Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-50-8 | |
Record name | 3,3′-Dimethoxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6161-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dimethoxybiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethoxy-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3'-DIMETHOXY-1,1'-BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC093S7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3'-Dimethoxybiphenyl?
A1: The molecular formula of this compound is C14H14O2. Its molecular weight is 214.26 g/mol. []
Q2: Are there any notable structural features of this compound derivatives revealed by crystallography?
A2: Crystallographic studies of various this compound derivatives have revealed interesting structural features. For instance, in 4,4′-Diiodo-3,3′-dimethoxybiphenyl, the molecules lie on inversion centers and are linked by I⋯O interactions. [] Another study on 5,5'-Bis(hydroxymethyl)-3,3'-dimethoxybiphenyl-2,2'-diol revealed a new three-dimensional 3-modal topology of synthons. []
Q3: What are some applications of this compound derivatives in material science?
A3: Derivatives of this compound, specifically those incorporating ester and/or amide linkages, have been investigated for their thermotropic liquid-crystalline properties. These materials exhibit phase transitions at specific temperatures, making them potentially suitable for applications in displays, sensors, and other technologies that utilize liquid crystals. [, , ]
Q4: How does the length of the spacer group in copolymers containing this compound units affect their thermotropic behavior?
A4: Research has shown that increasing the length of the methylene spacer in polyamides containing this compound units generally leads to a decrease in the melting point of the polymer. [] This highlights the influence of structural modifications on the material properties of these polymers.
Q5: How are this compound derivatives employed in photolithography?
A5: Certain this compound derivatives, notably 4,4'-diazido-3,3'-dimethoxybiphenyl (DMDA), are used as photoactive compounds in negative photoresist formulations for i-line (365 nm) lithography. [] Upon exposure to UV light, DMDA undergoes photochemical reactions leading to crosslinking of the resist material, enabling pattern formation on substrates.
Q6: What are the advantages of using 4,4'-diazido-3,3'-dimethoxybiphenyl (DMDA) in i-line negative photoresists?
A6: DMDA exhibits high transmittance (80%/µm) and high resist contrast (γ) at the i-line wavelength (365 nm). [] These properties are crucial for achieving high-resolution patterns in lithographic processes.
Q7: How does the photochemical behavior of 2,7-diazidofluorene, a structurally similar compound to DMDA, differ in poly(methyl methacrylate) (PMMA) films?
A7: Laser photolysis studies have shown that while both 2,7-diazidofluorene and DMDA form azido nitrene intermediates upon UV irradiation, their subsequent reactions differ in PMMA films. [] The reaction related to azido nitrene formation from DMDA continues for a longer duration compared to 2,7-diazidofluorene, suggesting differences in their miscibility and aggregation behavior within the polymer matrix.
Q8: Can halomethylaryl ketones enhance the contrast of negative photoresists containing DMDA?
A8: Yes, incorporating halomethylaryl ketones as base-labile water-repellent compounds in negative resists with DMDA can improve contrast. [] This enhancement is attributed to the combined effect of the crosslinked resist and the hydrophobic halomethylaryl ketone in retarding base developer penetration in exposed regions.
Q9: How is this compound typically synthesized?
A9: this compound can be synthesized through a diazotization reaction followed by replacement of the diazonium group with hydrogen, starting from o-dianisidine. []
Q10: What is the major product obtained from the bromination of this compound?
A10: Bromination of this compound primarily occurs at the 6 and 6' positions. [] This selectivity is likely influenced by the electronic effects of the methoxy substituents.
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